molecular formula C16H24ClN3OS B2784772 N-(4-chlorobenzyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide CAS No. 1448072-63-6

N-(4-chlorobenzyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2784772
CAS RN: 1448072-63-6
M. Wt: 341.9
InChI Key: LFYVVHCHSDCEFY-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazepane, which is a seven-membered heterocyclic compound containing nitrogen and sulfur. The compound also contains a carboxamide group, a dimethylamino group, and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic thiazepane ring, the carboxamide group, and the chlorobenzyl and dimethylamino groups would all contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antitumor Applications

Research into acridine and benzo[b][1,6]naphthyridine derivatives, which share functional groups or structural motifs with "N-(4-chlorobenzyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide," has shown potential antitumor properties. These studies reveal the importance of substituent groups and their positions on the molecules for determining the compounds' physicochemical properties and antitumor activity. Notably, certain derivatives have demonstrated significant in vitro and in vivo antileukemic activity and selectivity toward human colon carcinoma lines, highlighting their potential as antitumor agents (Rewcastle et al., 1986); (Deady et al., 2003).

Synthetic Methodologies

The development of efficient synthetic methodologies for N-methoxy-N-methylamides from carboxylic acids, as investigated by Kim et al. (2003), could provide a foundational approach for synthesizing compounds like "this compound." These methods, which involve reactions at room temperature in excellent yields, could be crucial for the synthesis and study of similar complex molecules (Kim et al., 2003).

Herbicidal Activity

Investigations into dimethylpropynylbenzamides, which share structural features with the compound , have explored their utility as herbicides. These studies reveal that certain benzamides are active against annual and perennial grasses, suggesting potential agricultural applications for similar compounds (Viste et al., 1970).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies or data, it’s impossible to predict the exact mechanism of action of this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3OS/c1-19(2)11-15-12-22-9-3-8-20(15)16(21)18-10-13-4-6-14(17)7-5-13/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYVVHCHSDCEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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